1-Bromo-4-(sec-butyl)benzene

Catalog No.
S674812
CAS No.
39220-69-4
M.F
C10H13B
M. Wt
213.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(sec-butyl)benzene

CAS Number

39220-69-4

Product Name

1-Bromo-4-(sec-butyl)benzene

IUPAC Name

1-bromo-4-butan-2-ylbenzene

Molecular Formula

C10H13B

Molecular Weight

213.11 g/mol

InChI

InChI=1S/C10H13Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3

InChI Key

DGZQEAKNZXNTNL-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)Br

Canonical SMILES

CCC(C)C1=CC=C(C=C1)Br

Synthesis and Characterization:

1-Bromo-4-(sec-butyl)benzene has been synthesized using various methods, including Friedel-Crafts alkylation and Suzuki-Miyaura coupling reactions [, ]. These reactions allow researchers to introduce the desired butyl group and bromine substituent onto the benzene ring, making it a valuable building block for further functionalization.

Precursor for Organic Synthesis:

Due to the presence of both a reactive bromine atom and a readily modifiable alkyl chain, 1-Bromo-4-(sec-butyl)benzene serves as a versatile precursor in organic synthesis. Researchers can utilize the bromine group for substitution reactions, introducing various functional groups like alcohols, amines, and carbonyls, leading to diversely functionalized molecules []. Additionally, the sec-butyl group can be further elaborated through various reactions, such as oxidation, dehydrogenation, and coupling reactions, allowing for the construction of complex organic molecules.

Material Science Applications:

1-Bromo-4-(sec-butyl)benzene has been explored in the development of new materials, particularly in the field of polymer chemistry. By incorporating this molecule into polymer chains, researchers aim to achieve specific properties, such as improved thermal stability, mechanical strength, and electrical conductivity [].

1-Bromo-4-(sec-butyl)benzene is an organic compound with the molecular formula C10H13BrC_{10}H_{13}Br. It features a bromine atom and a sec-butyl group attached to a benzene ring, specifically at the first and fourth positions, respectively. The compound is classified as a bromobenzene derivative and exhibits properties typical of aromatic compounds, including stability and reactivity in electrophilic substitution reactions. Its structural representation can be denoted as follows:

text
Br | C6H4 - C4H9

Currently, there is no documented research on a specific mechanism of action for 1-Bromo-4-(sec-butyl)benzene in biological systems.

As with most organic compounds, it is advisable to handle 1-Bromo-4-(sec-butyl)benzene with care due to potential health hazards. Specific data on its toxicity is not available, but bromobenzenes can be irritating to the skin, eyes, and respiratory system. Here are some general safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Follow proper disposal procedures for organic waste.

1-Bromo-4-(sec-butyl)benzene is primarily involved in electrophilic substitution reactions due to the presence of the bromine atom, which can act as a leaving group. Common reactions include:

  • Nucleophilic Substitution: The bromine can be replaced by nucleophiles such as amines or hydroxides.
  • Lithium-Bromide Exchange: This compound can undergo lithium-bromide exchange reactions with organolithium reagents like n-butyllithium and tert-butyllithium at low temperatures (0°C) in various solvents .
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in further substitutions, although the presence of the sec-butyl group may influence regioselectivity due to steric effects.

1-Bromo-4-(sec-butyl)benzene can be synthesized through several methods:

  • Bromination of 4-sec-Butylphenol: This method involves treating 4-sec-butylphenol with bromine in a suitable solvent under controlled conditions.
  • Friedel-Crafts Reaction: The compound can also be synthesized via a Friedel-Crafts alkylation followed by bromination, where sec-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst, followed by subsequent bromination.
  • Lithium-Bromide Exchange: As mentioned earlier, this method utilizes organolithium reagents to introduce the sec-butyl group after bromination of benzene .

1-Bromo-4-(sec-butyl)benzene has several applications in organic synthesis and materials science:

  • Intermediate in Organic Synthesis: It serves as a precursor for various chemical syntheses, including pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The compound may be utilized in the synthesis of specialty polymers or as a modifier for polymer properties.
  • Research

Interaction studies involving 1-Bromo-4-(sec-butyl)benzene primarily focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions helps elucidate its role as an intermediate in synthetic pathways. Additionally, studies on its interactions with biological systems are needed to assess any potential therapeutic applications.

Several compounds share structural similarities with 1-Bromo-4-(sec-butyl)benzene. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1-Bromo-4-tert-butylbenzeneStructureContains a tert-butyl group; more sterically hindered than sec-butyl.
1-Bromo-2-methylbenzeneStructureMethyl group at the ortho position; different reactivity patterns.
Sec-ButylbenzeneStructureLacks bromine; primarily used for hydrocarbon studies.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 39 of 71 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 32 of 71 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

88497-56-7
39220-69-4

General Manufacturing Information

Benzene, ethenyl-, homopolymer, brominated: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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